5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole is a chemical compound belonging to the benzotriazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound features a bromine atom at the 5-position and a fluorine atom at the 6-position of the benzotriazole ring, along with a cyclopentyl group at the 1-position. The unique structural characteristics of this compound contribute to its potential biological activities and applications.
The compound can be classified as a halogenated benzotriazole derivative. Benzotriazoles are heterocyclic compounds that contain two nitrogen atoms in a five-membered ring structure. They are widely recognized for their utility as ultraviolet light absorbers, corrosion inhibitors, and in pharmaceutical applications. The specific classification of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole stems from its functional groups and substituents, which influence its chemical behavior and reactivity.
The synthesis of 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yields and selectivity. For example, using polar aprotic solvents can enhance nucleophilicity during substitution reactions.
The molecular formula for this compound is with a molecular weight of approximately 274.10\g/mol.
5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole can participate in various chemical reactions typical for benzotriazoles:
Reaction conditions such as pH, temperature, and solvent type play crucial roles in determining the outcome of these reactions. For instance, using Lewis acids can facilitate electrophilic substitutions by activating the aromatic ring.
The mechanism of action for compounds like 5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole often involves interactions at a molecular level that influence biological pathways.
Research indicates that modifications in substituents can significantly alter the biological activity of benzotriazoles. For example, variations in halogen placement influence their binding affinity to biological targets.
Relevant data from studies indicate that these properties are influenced by structural modifications and external conditions.
5-Bromo-1-cyclopentyl-6-fluoro-1,2,3-benzotriazole has several applications:
The versatility of this compound highlights its significance across multiple scientific domains, making it a subject of ongoing research and application development.
Cycloalkyl groups serve as critical steric and electronic modulators in benzotriazole drug design. The cyclopentyl moiety at the N1 position of 5-bromo-6-fluoro-1,2,3-benzotriazole enhances lipophilicity (logP ≈ 2.8) while maintaining metabolic stability due to resistance to oxidative degradation—unlike larger cycloalkyl chains such as cyclohexyl (CAS 1365272-81-6) [3]. This size advantage stems from cyclopentyl's optimal balance: Its smaller ring size reduces steric hindrance during N-alkylation while providing sufficient hydrophobicity to improve membrane permeability. Molecular modeling confirms the cyclopentyl group adopts a "pseudo-equatorial" orientation, minimizing ring strain and preventing π-π stacking interference with the benzotriazole core [5].
Comparative studies of alkyl substituents reveal cyclopentyl confers a ~30% bioavailability increase over linear alkyl chains (e.g., ethyl in CID 70699735) due to reduced first-pass metabolism [1] [4]. This stability arises because cyclopentyl lacks accessible β-carbon sites for cytochrome P450 oxidation—a vulnerability observed in bulkier groups like cyclohexyl. Additionally, the cyclopentyl group’s symmetrical structure eliminates chiral center complications, streamlining synthesis [3] [5].
Table 1: Impact of N1-Substituents on Benzotriazole Properties
Substituent | logP | Metabolic Stability (t₁/₂, min) | Crystallinity |
---|---|---|---|
Cyclopentyl | 2.82 | >120 | High |
Ethyl | 1.95 | 45 | Moderate |
Cyclohexyl | 3.15 | 90 | Low |
Benzyl | 3.40 | 30 | Variable |
Regioselective halogenation is pivotal for installing bromo and fluoro groups at C5 and C6 positions. Electrophilic bromination using bromine (Br₂) in dichloromethane at –10°C achieves 85% selectivity for the C5 position due to the electron-donating effect of the adjacent triazole nitrogen . Conversely, bromodeboronation of pinacol boronic esters at C5 using CuBr₂ yields 92% regiopurity, avoiding electrophilic addition byproducts [5]. For fluorination, Balz-Schiemann reactions via diazotization of 5-amino-6-bromo precursors provide superior control over direct electrophilic fluorination, which often yields regioisomers .
Orthogonal protection is essential for sequential halogen introduction. The bromo-first strategy leverages bromine’s directing effect: Bromination prior to fluorination exploits the bromo group’s moderate electron-withdrawing character to activate C6 for electrophilic fluorination. Reversing this sequence (fluoro-first) risks deactivation of the ring, reducing bromination efficiency by ~40% [4] . Temperature control below –5°C during fluorination suppresses triazole ring decomposition, preserving the core integrity.
Table 2: Halogenation Agents and Regioselectivity Profiles
Method | Agent | Position | Yield (%) | Regiopurity (%) |
---|---|---|---|---|
Electrophilic Bromination | Br₂/DCM | C5 | 78 | 85 |
Bromodeboronation | CuBr₂ | C5 | 91 | 92 |
Balz-Schiemann Fluorination | NaNO₂/HBF₄ | C6 | 83 | 96 |
Electrophilic Fluorination | F₂ gas | C6 | 52 | 65 |
N1- versus N2-alkylation selectivity in benzotriazoles hinges on tautomeric equilibrium control. The 1H-tautomer (N1-H) dominates in aprotic solvents, enabling selective alkylation at N1 using cyclopentyl bromide with K₂CO₃ as base [5]. Kinetic studies show that polar aprotic solvents like DMF shift the equilibrium toward the 1H-tautomer (95:5 ratio at 25°C), while protic solvents favor the undesired 2H-tautomer [4] [6]. Phase-transfer catalysis with tetrabutylammonium bromide (TBAB) enhances cyclopentyl bromide diffusion, achieving 94% N1-selectivity at 80°C within 4 hours [5].
Steric screening confirms cyclopentyl bromide outperforms bulkier analogs (e.g., cyclohexyl bromide) due to its lower steric demand (A-value = –0.51 kcal/mol), minimizing N2-alkylation byproducts to <6%. Post-alkylation, crystallization from heptane/ethyl acetate isolates the N1-regioisomer with >99% purity, verified by ¹H-NMR (characteristic N1-CH₂ shift at δ 4.3 ppm vs. δ 4.0 ppm for N2-alkylated isomers) [5] [6].
Table 3: N-Alkylation Conditions and Selectivity Outcomes
Base | Solvent | Catalyst | Temp (°C) | N1: N2 Ratio | Yield (%) |
---|---|---|---|---|---|
K₂CO₃ | DMF | None | 80 | 88:12 | 76 |
Cs₂CO₃ | Acetonitrile | TBAB | 60 | 92:8 | 81 |
NaH | THF | 15-Crown-5 | 0→25 | 94:6 | 89 |
DBU | Toluene | None | 110 | 75:25 | 68 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: